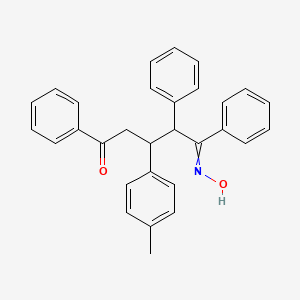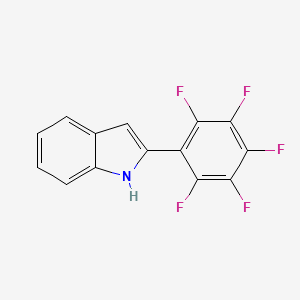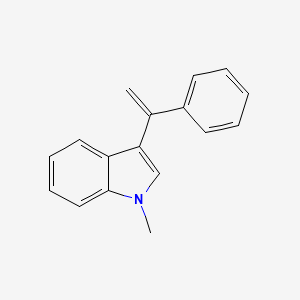
1H-Indole, 1-methyl-3-(1-phenylethenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole, 1-methyl-3-(1-phenylethenyl)- is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their biological and pharmacological activities, making them important in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
The synthesis of 1H-Indole, 1-methyl-3-(1-phenylethenyl)- can be achieved through various methods. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions . This method is known for its high yield and efficiency. Industrial production methods often involve the use of catalysts and optimized reaction conditions to increase the yield and purity of the compound .
Analyse Des Réactions Chimiques
1H-Indole, 1-methyl-3-(1-phenylethenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and other catalysts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Fischer indole synthesis can produce tricyclic indoles with high yields .
Applications De Recherche Scientifique
1H-Indole, 1-methyl-3-(1-phenylethenyl)- has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology and medicine, indole derivatives are known for their antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These compounds are also used in the development of new drugs and therapeutic agents . In the industry, indole derivatives are used in the production of dyes, pigments, and other chemical products .
Mécanisme D'action
The mechanism of action of 1H-Indole, 1-methyl-3-(1-phenylethenyl)- involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . For example, they can inhibit the activity of certain enzymes or modulate the function of specific receptors, leading to their therapeutic effects .
Comparaison Avec Des Composés Similaires
1H-Indole, 1-methyl-3-(1-phenylethenyl)- can be compared with other similar compounds such as 1-methylindole and 1-methyl-3-phenyl-1H-indole . These compounds share similar structures and properties but may differ in their specific biological activities and applications. The uniqueness of 1H-Indole, 1-methyl-3-(1-phenylethenyl)- lies in its specific substitution pattern, which can influence its reactivity and biological activity .
Propriétés
Numéro CAS |
112122-42-6 |
|---|---|
Formule moléculaire |
C17H15N |
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
1-methyl-3-(1-phenylethenyl)indole |
InChI |
InChI=1S/C17H15N/c1-13(14-8-4-3-5-9-14)16-12-18(2)17-11-7-6-10-15(16)17/h3-12H,1H2,2H3 |
Clé InChI |
HYMCAIMQJFZAOW-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C2=CC=CC=C21)C(=C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


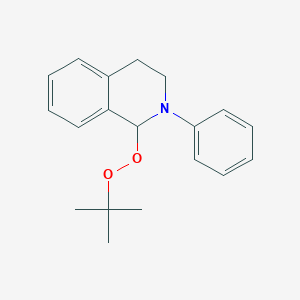
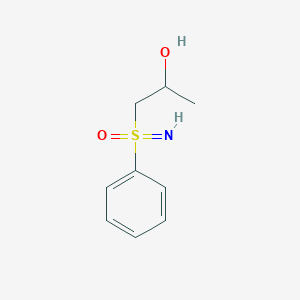
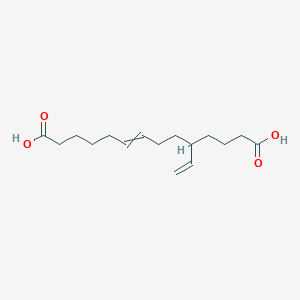
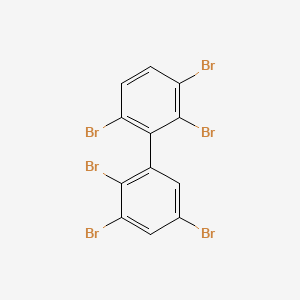
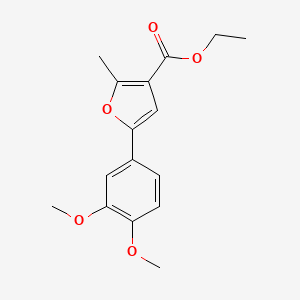

![5,6-Dihydrobenzo[h]quinazoline-4(1H)-thione](/img/structure/B14296847.png)
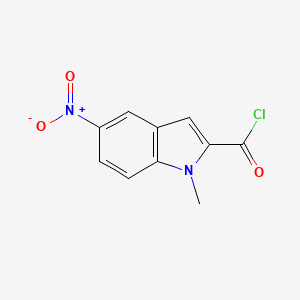
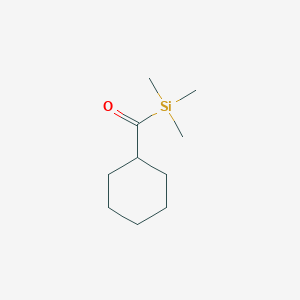
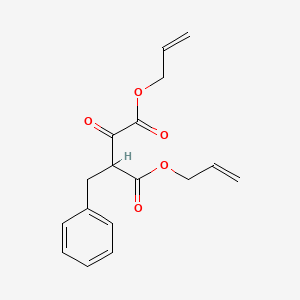
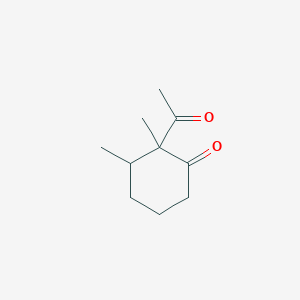
![Thieno[3,4-d]isoxazole, 3a,4,6,6a-tetrahydro-3-phenyl-, 5,5-dioxide](/img/structure/B14296862.png)
